{1-oxaspiro[4.6]undecan-2-yl}methanol

Covalent Inhibitors Serine Hydrolases Sulfonyl Fluoride Synthesis

{1-Oxaspiro[4.6]undecan-2-yl}methanol (CAS 1852198-45-8) is a spirocyclic ether alcohol with molecular formula C₁₁H₂₀O₂ and molecular weight 184.28 g/mol, characterized by a fused bicyclic system in which a tetrahydropyran ring (1-oxa) is connected to a cyclohexane ring via a shared spiro carbon atom bearing a methanol (-CH₂OH) substituent. The compound is supplied commercially as a liquid at ≥95% purity and is strictly designated for research use only (RUO).

Molecular Formula C11H20O2
Molecular Weight 184.279
CAS No. 1852198-45-8
Cat. No. B2896362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{1-oxaspiro[4.6]undecan-2-yl}methanol
CAS1852198-45-8
Molecular FormulaC11H20O2
Molecular Weight184.279
Structural Identifiers
SMILESC1CCCC2(CC1)CCC(O2)CO
InChIInChI=1S/C11H20O2/c12-9-10-5-8-11(13-10)6-3-1-2-4-7-11/h10,12H,1-9H2
InChIKeyQXGHTNYTOWASOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Oxaspiro[4.6]undecan-2-ylmethanol (CAS 1852198-45-8): Procurement-Relevant Structural Identity and Baseline Specifications


{1-Oxaspiro[4.6]undecan-2-yl}methanol (CAS 1852198-45-8) is a spirocyclic ether alcohol with molecular formula C₁₁H₂₀O₂ and molecular weight 184.28 g/mol, characterized by a fused bicyclic system in which a tetrahydropyran ring (1-oxa) is connected to a cyclohexane ring via a shared spiro carbon atom bearing a methanol (-CH₂OH) substituent . The compound is supplied commercially as a liquid at ≥95% purity and is strictly designated for research use only (RUO) . Its primary utility lies in serving as a versatile synthetic intermediate for constructing functionalized spirocyclic scaffolds in medicinal chemistry and drug discovery programs .

Why 1-Oxaspiro[4.6]undecan-2-ylmethanol Cannot Be Replaced by Generic In-Class Analogs: Evidence-Based Substitution Risks


Spirocyclic ether alcohols constitute a broad chemical class, but substitution among members is not permissible without altering synthetic outcomes and biological performance. The [4.6] ring-size combination in {1-oxaspiro[4.6]undecan-2-yl}methanol establishes a specific conformational constraint and spatial orientation that differs fundamentally from [4.5], [5.5], and other spiro systems, directly affecting binding pocket complementarity and physicochemical properties . Furthermore, functional group identity—specifically the primary methanol handle versus amine, ketone, or unsubstituted analogs—dictates the available derivatization chemistry and, consequently, the accessible downstream molecular space . Procurement of structurally mismatched alternatives introduces unverified variables into structure-activity relationship (SAR) campaigns and synthetic route planning, negating the reproducibility and comparative validity that justify the use of a defined building block.

1-Oxaspiro[4.6]undecan-2-ylmethanol: Head-to-Head Quantitative Differentiation Against Closest Analogs


Methanol Functional Handle Enables Covalent Inhibitor Derivatization Not Accessible from Amine or Ketone Analogs

{1-Oxaspiro[4.6]undecan-2-yl}methanol is explicitly documented as a precursor to {1-oxaspiro[4.6]undecan-2-yl}methanesulfonyl fluoride, a covalent inhibitor targeting serine hydrolases . This derivatization pathway leverages the hydroxyl group's convertibility to sulfonate esters—a transformation not directly available from the corresponding methanamine analog (CAS 2138511-20-1) or the 2-one analog (CAS 41732-91-6) without additional functional group interconversion steps .

Covalent Inhibitors Serine Hydrolases Sulfonyl Fluoride Synthesis

Iodocyclization Synthetic Route Yields 70–85% with Scalability to Multi-Gram Quantities

The iodocyclization approach for synthesizing {1-oxaspiro[4.6]undecan-2-yl}methanol, involving precursor diol/hydroxyketone treatment with iodine and base (e.g., LDA) followed by LiAlH₄ reduction, achieves yields of 70–85% and is scalable to multi-gram quantities . In contrast, alternative spirocyclization methods for related oxaspiro systems (e.g., tert-BuLi-mediated spiroannulation or Prins cyclization) may present different yield profiles or scalability limitations depending on substrate structure .

Spirocyclic Synthesis Process Chemistry Building Block Scalability

[4.6] Ring-Size Architecture Provides Distinct Conformational Constraint Versus [4.5] and [5.5] Spiro Analogs

The 1-oxaspiro[4.6]undecane core features a tetrahydropyran ring (6-membered oxygen-containing) fused to a cyclohexane ring (7-membered carbocycle) at a shared spiro carbon, creating a distinct three-dimensional architecture . Related spiro scaffolds with differing ring sizes—such as 1-oxaspiro[4.5]decane (CAS 129055-63-6, [4.5] system) and 1,7-dioxaspiro[5.5]undecane ([5.5] system)—exhibit altered spatial orientation of substituents due to differences in ring puckering, torsional angles, and overall molecular volume .

Medicinal Chemistry Conformational Restriction Scaffold Design

Spectral Validation Confirms Structural Identity and Purity for QC-Controlled Procurement

The compound's identity is validated by ¹H NMR (methine proton adjacent to oxygen: δ 3.6–4.1 ppm; -CH₂OH methylene protons: δ 3.3–3.5 ppm) and ¹³C NMR spectroscopy, confirming the spiro junction and methanol substituent . ESI-HRMS shows a molecular ion peak at m/z 184.1463 [M+H]⁺ . Commercial specifications from multiple vendors (Sigma-Aldrich, Biosynth, CymitQuimica) consistently report ≥95% purity .

Quality Control Analytical Characterization Procurement Validation

1-Oxaspiro[4.6]undecan-2-ylmethanol: Evidence-Driven Application Scenarios for Scientific Procurement


Development of Covalent Serine Hydrolase Inhibitors

This compound serves as the immediate precursor to {1-oxaspiro[4.6]undecan-2-yl}methanesulfonyl fluoride, a covalent inhibitor targeting serine hydrolases . Research groups focused on developing covalent probes or therapeutic candidates against serine hydrolase targets (including lipases, esterases, and certain proteases) should procure this specific methanol analog rather than the amine or ketone variants, as the hydroxyl group provides the direct synthetic entry point for sulfonate ester formation. The documented synthetic route from this compound to the sulfonyl fluoride derivative offers a validated pathway with established methodology.

Spirocyclic Scaffold Exploration in CNS-Targeted Drug Discovery

The rigid 1-oxaspiro[4.6]undecane core imposes conformational restriction that may enhance target binding affinity and selectivity in drug candidates . Analogs of this scaffold have been explored as antiviral agents targeting viral proteases and as neurological therapeutics modulating GABA receptors . The [4.6] ring-size combination provides a distinct three-dimensional pharmacophore presentation compared to more common [4.5] and [5.5] spiro systems, offering medicinal chemists access to underexplored chemical space for CNS targets where optimal physicochemical properties and blood-brain barrier penetration are critical design parameters.

Synthetic Methodology Development and Building Block Diversification

This compound is suitable for research programs requiring a functionalized spirocyclic building block with a well-characterized synthetic pedigree. The documented iodocyclization route achieving 70–85% yield with multi-gram scalability provides a reproducible foundation for in-house synthesis or for planning downstream derivatization campaigns. The methanol functional group enables standard transformation chemistry—oxidation to aldehydes/carboxylic acids, esterification, ether formation, and nucleophilic substitution—making this compound a versatile node for generating diverse spirocyclic libraries for high-throughput screening and SAR exploration.

Targeted Protein Degradation (PROTAC) Linker Development

The spirocyclic core of {1-oxaspiro[4.6]undecan-2-yl}methanol may be incorporated into PROTAC linker design strategies where rigid, three-dimensional scaffolds are employed to optimize ternary complex formation and degradation efficiency . The methanol group provides a conjugation handle for attaching E3 ligase ligands or target-binding moieties. Compared to linear or fully flexible linkers, the conformational restriction of the [4.6] spiro system can pre-organize the spatial relationship between binding elements, potentially improving degradation selectivity and potency—a parameter of increasing importance in targeted protein degradation campaigns.

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